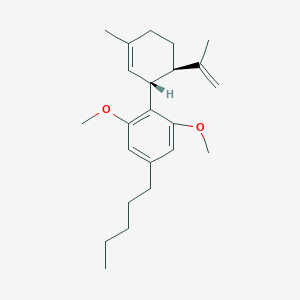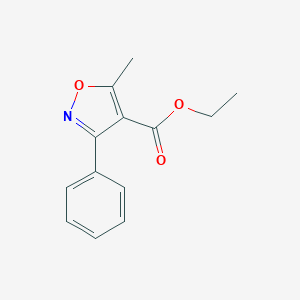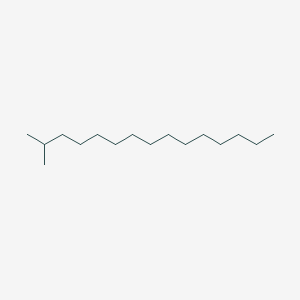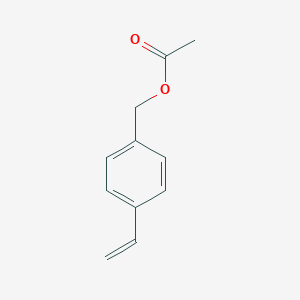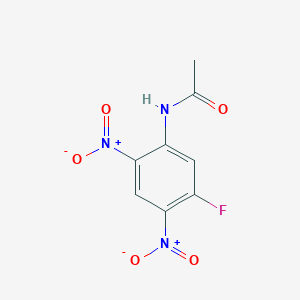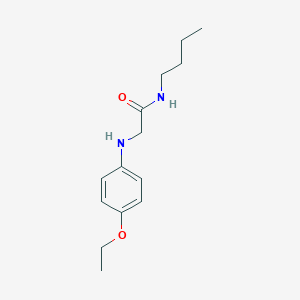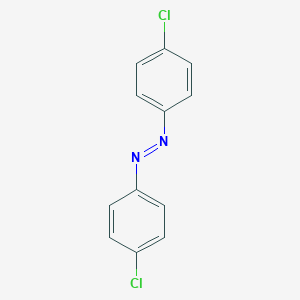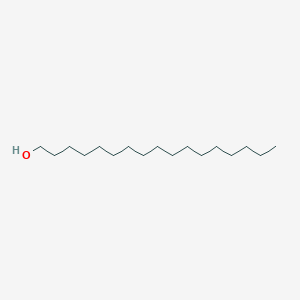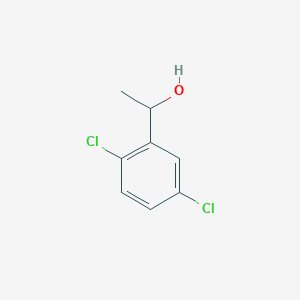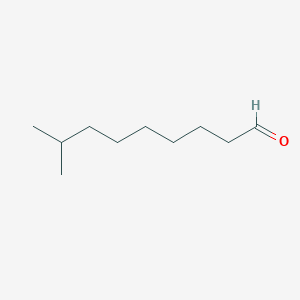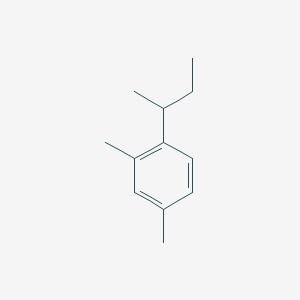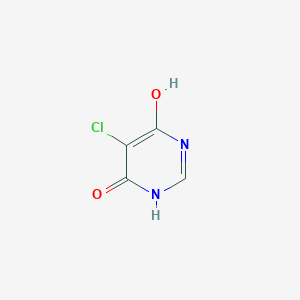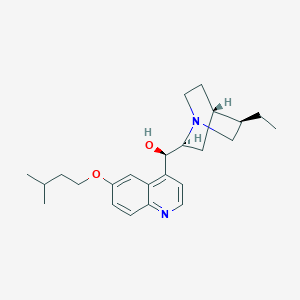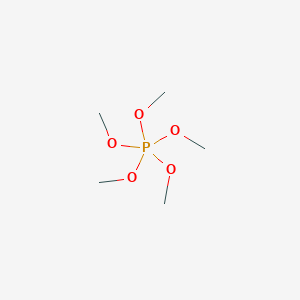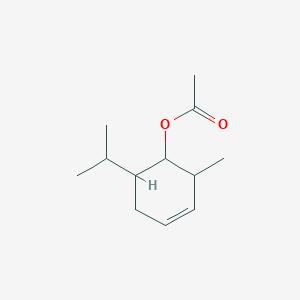
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate, also known as IPMCHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not fully understood, but it is believed to work by interacting with specific receptors in the body. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate interacts with olfactory receptors in the nose, producing a pleasant scent. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate may interact with various receptors in the body, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has anti-inflammatory and anti-cancer properties, potentially due to its ability to inhibit specific enzymes and pathways in the body. In addition, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have antioxidant properties, potentially protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, one limitation is that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not readily soluble in water, making it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate. In the fragrance and flavor industry, research could focus on developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate derivatives with unique scents. In the pharmaceutical industry, research could focus on further exploring the potential therapeutic effects of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate and developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate-based drugs. In agriculture, research could focus on optimizing the use of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate as a pesticide and insect repellent. Overall, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has the potential to be a valuable compound in various fields, and further research is needed to fully understand its properties and applications.
Synthesemethoden
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate can be synthesized through a multistep process, starting with the reaction of isopropylmagnesium bromide with 2-methylcyclohexanone. This reaction produces 5-(isopropyl)-2-methylcyclohexanone, which is then subjected to a second reaction with acetic anhydride to form 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate.
Wissenschaftliche Forschungsanwendungen
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been studied for its potential applications in various fields, including fragrance and flavor industry, pharmaceuticals, and agriculture. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is used as a key ingredient in the formulation of perfumes and other scented products. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties. In agriculture, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being studied for its potential use as a pesticide and insect repellent.
Eigenschaften
CAS-Nummer |
1335-18-8 |
|---|---|
Produktname |
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate |
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(2-methyl-6-propan-2-ylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-7-5-6-9(3)12(11)14-10(4)13/h5-6,8-9,11-12H,7H2,1-4H3 |
InChI-Schlüssel |
GMVRLXZSTVULKI-UHFFFAOYSA-N |
SMILES |
CC1C=CCC(C1OC(=O)C)C(C)C |
Kanonische SMILES |
CC1C=CCC(C1OC(=O)C)C(C)C |
Andere CAS-Nummern |
1335-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



